molecular formula C12H15NS B105635 1-(Phenylthioxomethyl)piperidine CAS No. 15563-40-3

1-(Phenylthioxomethyl)piperidine

Cat. No.: B105635
CAS No.: 15563-40-3
M. Wt: 205.32 g/mol
InChI Key: VAKVXOSNJMACTA-UHFFFAOYSA-N
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Description

“1-(Phenylthioxomethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo various chemical reactions. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

1. Pharmacological Properties and Therapeutic Applications

1-(Phenylthioxomethyl)piperidine derivatives have been studied for their potential pharmacological properties and therapeutic applications. In particular, compounds with piperidine structures have been explored for their antitussive action. These derivatives are considered for producing antitussive effects in mammals, particularly in therapeutic compositions (Haus, 1998). Additionally, piperidine derivatives have been synthesized for evaluation as central nervous system depressants, highlighting their potential in this domain (Maddox, Godefroi, & Parcell, 1965).

2. Potential in Psychiatric Treatment

Certain piperidine derivatives have been studied for their potential use in psychiatric treatment. For example, the compound 7-[3-(1-piperidinyl)propoxy]chromenones, derived from piperidine, showed potency in inhibiting apomorphine-induced climbing and hyperactivity in mice, which are behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).

3. Neuroprotective and Analgesic Effects

Piperidine derivatives have also been explored for their neuroprotective and analgesic effects. Studies have shown that certain derivatives can be effective in reducing binge-eating behavior and exerting anxiolytic effects in animal models. This suggests a potential therapeutic application for conditions like eating disorders and anxiety (Guzmán-Rodríguez et al., 2021).

4. Antimicrobial and Antitumor Properties

Piperidine derivatives have shown promise in antimicrobial and antitumor applications. For instance, spiro-piperidin-4-ones, synthesized via 1,3-dipolar cycloaddition, exhibited in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008). Additionally, certain piperidine-derivative triazole compounds demonstrated significant anticancer activity against tumor-induced conditions in mice, highlighting their potential in oncological research (Arul & Smith, 2016).

Future Directions

Piperidines, including “1-(Phenylthioxomethyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

phenyl(piperidin-1-yl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKVXOSNJMACTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935256
Record name Phenyl(piperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15563-40-3
Record name NSC142108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(piperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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